

Spectroscopic data of amyl salicylate (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Spectroscopic Data of Amyl Salicylate

Introduction

Amyl salicylate, systematically known as pentyl 2-hydroxybenzoate, is an organic ester with the chemical formula C₁₂H₁₆O₃.[1] It is a colorless liquid widely utilized in perfumery and cosmetics for its persistent floral and herbal scent, often likened to orchids.[1] As a member of the salicylate family, its chemical structure, comprising a benzene ring, a hydroxyl group, and an ester functional group, gives rise to a distinct spectroscopic signature.

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **amyl salicylate**. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry, offering detailed data, experimental protocols, and visual representations of analytical workflows and molecular fragmentation.

Chemical Structure and Properties:

IUPAC Name: pentyl 2-hydroxybenzoate

• Synonyms: n-Amyl salicylate, Pentyl salicylate, Salicylic acid pentyl ester[1]

CAS Number: 2050-08-0

Molecular Formula: C12H16O3



Molecular Weight: 208.25 g/mol [1]

Chemical Structure of Amyl Salicylate Figure 1. 2D Chemical Structure of Amyl Salicylate.

Spectroscopic Data

The following sections present the key spectroscopic data for **amyl salicylate**, summarized in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While experimental data for n-**amyl salicylate** is not widely published, the following tables outline the predicted chemical shifts based on established principles and data from closely related structures like iso**amyl salicylate**. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).[2]

Table 1: Predicted ¹H NMR Data for **Amyl Salicylate**

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~10.8	Singlet	1H	ArOH
7.8 - 7.9	Doublet	1H	ArH (ortho to -COOR)
7.4 - 7.5	Triplet	1H	ArH (para to -OH)
6.9 - 7.0	Multiplet	2H	ArH (ortho/para to - OH)
~4.3	Triplet	2H	-O-CH2-CH2-
~1.7	Quintet	2H	-O-CH2-CH2-CH2-
~1.4	Sextet	2H	-CH2-CH2-CH3
~0.9	Triplet	3H	-CH2-CH3

Table 2: Predicted ¹³C NMR Data for **Amyl Salicylate**



Chemical Shift (δ, ppm)	Assignment
~170.0	C=O (Ester)
~161.5	C-OH (Aromatic)
~135.8	C-H (Aromatic)
~130.0	C-H (Aromatic)
~119.2	C-H (Aromatic)
~117.5	C-H (Aromatic)
~112.5	C-COOR (Aromatic)
~65.5	-O-CH ₂ -
~28.5	-O-CH ₂ -CH ₂ -
~28.2	-CH2-CH2-CH3
~22.4	-CH2-CH3
~14.0	-CH₃

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups within a molecule based on their characteristic absorption of infrared radiation.

Table 3: Characteristic IR Absorption Data for Amyl Salicylate



Wavenumber (cm ^{−1})	Intensity	Functional Group Assignment
3200 - 3100	Strong, Broad	O-H Stretch (Phenolic, Intramolecular H-bonded)
3100 - 3000	Medium	C-H Stretch (Aromatic)
2960 - 2870	Strong	C-H Stretch (Aliphatic)
~1680	Strong	C=O Stretch (Ester, Conjugated)
1615 - 1590	Medium	C=C Stretch (Aromatic Ring)
1490 - 1450	Medium	C=C Stretch (Aromatic Ring)
1300 - 1250	Strong	C-O Stretch (Ester, Aryl)
1160 - 1140	Strong	C-O Stretch (Ester, Alkyl)
760 - 750	Strong	C-H Bend (Aromatic, orthodisubstituted)

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with highenergy electrons, leading to ionization and characteristic fragmentation. The resulting mass spectrum shows the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

Table 4: Key EI-MS Fragmentation Data for Amyl Salicylate



m/z (Mass/Charge)	Relative Intensity (%)	Proposed Fragment Ion
208	~5	[M] ⁺ (Molecular Ion)
138	~30	[M - C₅H10] ⁺ (Salicylic acid ion via McLafferty rearrangement)
121	~25	[C7H5O2]+ (Hydroxybenzoyl cation)
120	100	[C ₇ H ₄ O ₂] ⁺ (Loss of H from hydroxybenzoyl cation)
92	~15	[C ₆ H ₄ O] ⁺ (Loss of CO from fragment at m/z 120)
43	~20	[C ₃ H ₇] ⁺ (Propyl cation from pentyl chain)

Experimental Protocols

The data presented in this guide are typically acquired using the following standard methodologies.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of amyl salicylate in ~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).[3]
- Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard multinuclear probe.[4]
- Data Acquisition (¹H NMR): Acquire the spectrum at room temperature. A typical experiment involves a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Multiple scans (8-16) are averaged to improve the signal-to-noise ratio.
- Data Acquisition (¹³C NMR): Acquire the spectrum using proton decoupling to simplify the spectrum to single lines for each unique carbon. Due to the low natural abundance of ¹³C, a



larger number of scans (e.g., 128 or more) and a longer relaxation delay may be required.[5]

 Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID) signal. The resulting spectrum is then phase-corrected and baseline-corrected. The chemical shifts are referenced to the TMS signal.

FTIR Spectroscopy Protocol

- Sample Preparation (ATR Method): The Attenuated Total Reflectance (ATR) method is ideal for liquid samples. Place one to two drops of neat **amyl salicylate** directly onto the clean surface of the ATR crystal (e.g., diamond or ZnSe).[6][7]
- Alternative (Transmission Method): Place a single drop of the liquid sample between two
 polished salt plates (e.g., NaCl or KBr) to form a thin capillary film. Mount the plates in the
 spectrometer's sample holder.[8]
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Background Collection: Perform a background scan of the empty ATR crystal or clean salt plates. This spectrum is automatically subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and H₂O.[7]
- Data Acquisition: Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. The typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.[9]
- Data Processing: The final spectrum is typically plotted as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry Protocol (EI-MS)

- Sample Introduction: Introduce a small amount of amyl salicylate (typically via a direct insertion probe or a gas chromatography (GC) inlet) into the ion source of the mass spectrometer. The sample is vaporized by heating under high vacuum.[10]
- Ionization: In the ion source, the gaseous molecules are bombarded by a beam of electrons accelerated to a standard energy of 70 electron volts (eV). This causes the removal of an electron from the molecule, forming a high-energy molecular ion (M⁺).[11][12]



- Fragmentation: The excess energy imparted during ionization causes the molecular ion to break apart into smaller, characteristic fragment ions and neutral radicals.
- Mass Analysis: The positively charged ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Detection: An electron multiplier or similar detector records the abundance of each ion. The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z.

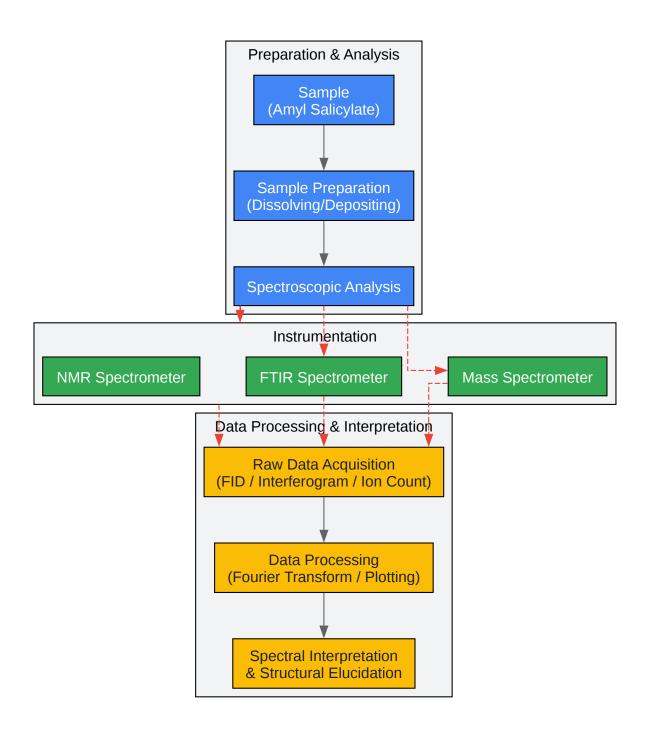
Visualizations

Diagrams created using Graphviz illustrate key logical workflows and relationships relevant to the spectroscopic analysis of **amyl salicylate**.

General Spectroscopic Analysis Workflow

The following diagram outlines the typical workflow for the structural elucidation of a chemical compound like **amyl salicylate** using multiple spectroscopic techniques.





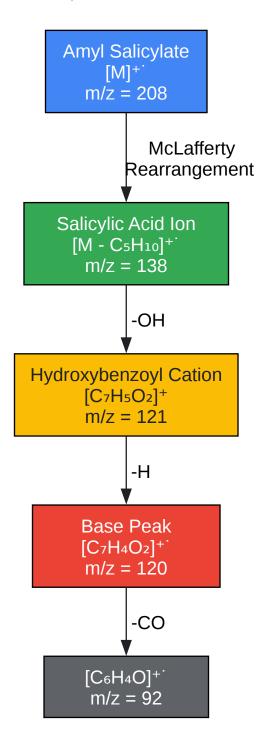
Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis.



Proposed EI-MS Fragmentation Pathway of Amyl Salicylate

This diagram illustrates the primary fragmentation pathway of **amyl salicylate** under Electron lonization conditions, leading to the major ions observed in the mass spectrum.



Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Amyl Salicylate | C12H16O3 | CID 16299 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. NMR Spectroscopy [www2.chemistry.msu.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. epfl.ch [epfl.ch]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. Sample Preparation FT-IR/ATR Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. researchgate.net [researchgate.net]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 11. Electron Ionization Creative Proteomics [creative-proteomics.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Spectroscopic data of amyl salicylate (NMR, IR, MS)].
 BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1664950#spectroscopic-data-of-amyl-salicylate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com